molecular formula C12H16N2O4 B14355587 4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid CAS No. 92848-43-6

4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid

Cat. No.: B14355587
CAS No.: 92848-43-6
M. Wt: 252.27 g/mol
InChI Key: PNZCSFPVLSFIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a butylcarbamoyl group attached to the amino group at the fourth position and a hydroxyl group at the second position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).

    Formation of Butylcarbamoyl Group: The butylcarbamoyl group is introduced by reacting salicylic acid with butyl isocyanate under controlled conditions.

    Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the fourth position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoquinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-hydroxybenzoic acid: Lacks the butylcarbamoyl group, making it less hydrophobic.

    2-Hydroxybenzoic acid (Salicylic acid): Lacks both the amino and butylcarbamoyl groups, primarily used for its anti-inflammatory properties.

Uniqueness

4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid is unique due to the presence of the butylcarbamoyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other hydroxybenzoic acids and contributes to its specific applications and effects.

Properties

CAS No.

92848-43-6

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

4-(butylcarbamoylamino)-2-hydroxybenzoic acid

InChI

InChI=1S/C12H16N2O4/c1-2-3-6-13-12(18)14-8-4-5-9(11(16)17)10(15)7-8/h4-5,7,15H,2-3,6H2,1H3,(H,16,17)(H2,13,14,18)

InChI Key

PNZCSFPVLSFIRY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=CC(=C(C=C1)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.